molecular formula C23H17ClFN3O5S B2816570 Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-66-1

Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2816570
CAS No.: 851949-66-1
M. Wt: 501.91
InChI Key: LCICPJYNLGCIHM-UHFFFAOYSA-N
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Description

Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H17ClFN3O5S and its molecular weight is 501.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[2,3-c]pyridazines and Furo[2,3-c]pyridazines : Research reveals the synthesis of various derivatives, including ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate, from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone, showcasing the compound's versatility in forming complex heterocycles (Deeb et al., 1992).
  • Development of Heterocyclic Compounds : A study discusses the synthesis of different heterocycles, including derivatives of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, highlighting its role in creating diverse molecular structures (Deeb & El-Abbasy, 2006).

Applications in Medicinal Chemistry

  • Synthesis of Antimicrobial Agents : The compound serves as a precursor in the synthesis of various antimicrobial agents, exemplified by the creation of 4-oxo-thiazolidine derivatives (Patel, Mistry, & Desai, 2009).
  • Development of Fluorescent Molecules : It is used in the synthesis of fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine, which shows potential as a novel fluorophore (Wu et al., 2006).

Reactivity and Chemical Behavior

  • Study of Reactivity with Electron Acceptors : Research on its reactivity with various electron acceptors provides insights into its chemical behavior, contributing to the understanding of thieno[3,4-d]pyridazine derivatives (Mohamed et al., 1996).

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O5S/c1-2-32-23(31)20-17-12-34-21(26-18(29)11-33-16-9-3-13(24)4-10-16)19(17)22(30)28(27-20)15-7-5-14(25)6-8-15/h3-10,12H,2,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCICPJYNLGCIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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